molecular formula C10H11BrClNO B3033164 2-Bromo-N-(2-chlorobenzyl)propanamide CAS No. 90841-18-2

2-Bromo-N-(2-chlorobenzyl)propanamide

Cat. No. B3033164
CAS RN: 90841-18-2
M. Wt: 276.56
InChI Key: PAYJCKFNXISWOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been described, where the compound was analyzed using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction. The compound was found to be an efficient fluorescent ATRP initiator in polymerizations of acrylates .

Molecular Structure Analysis

The molecular structure of the synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide belongs to the monoclinic system, P21/c space group with specific lattice parameters. The crystal structure determination was facilitated by single-crystal X-ray diffraction .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 2-Bromo-N-(2-chlorobenzyl)propanamide, they do provide insights into related compounds. For instance, the conformational isomerism of halohydrins, which are structurally related to the compound , was analyzed, indicating the importance of hyperconjugation effects . Additionally, the dissociative electron attachment to bromo-chlorobenzene derivatives shows temperature-dependent behavior, which may be relevant to understanding the reactivity of halogenated propanamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of related bromo and chloro compounds have been extensively studied. For example, vibrational spectroscopic studies and computational analyses provide insights into the electronic structure and reactivity of bromo-chlorobenzene derivatives . These studies often include calculations of HOMO-LUMO gaps, NBO analysis, and hyperpolarizability, which are indicative of the compound's electronic properties and potential reactivity . The docking properties and interactions with water molecules have also been investigated for similar compounds, which could be relevant for understanding the solubility and biological interactions of 2-Bromo-N-(2-chlorobenzyl)propanamide .

Case Studies

The papers provided do not include specific case studies on 2-Bromo-N-(2-chlorobenzyl)propanamide. However, related research on compounds such as 2-bromo-1,4-dichlorobenzene and 2-chloro-N-(p-tolyl)propanamide includes computational and spectroscopic studies, which could serve as a reference for understanding the behavior of 2-Bromo-N-(2-chlorobenzyl)propanamide in various environments . Additionally, the molecular docking studies of similar compounds with proteins suggest potential medicinal applications, which could be extrapolated to hypothesize about the uses of 2-Bromo-N-(2-chlorobenzyl)propanamide .

Scientific Research Applications

Mutagenic Effects Study

Some 2-bromo-propanamides, including variants similar to 2-Bromo-N-(2-chlorobenzyl)propanamide, were tested for mutagenicity in Salmonella typhimurium. These studies confirmed the mutagenic activity of compounds within this class and explored the impact of structural variations on their biological activity. Specifically, modifications to the chemical structure, such as adding a methyl group at the benzylic carbon, were found to influence mutagenic properties significantly (Dolzani et al., 1992).

Fluorescent ATRP Initiator Synthesis

In a study focused on synthesizing new compounds for material science applications, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was developed and analyzed for its potential as a fluorescent atom transfer radical polymerization (ATRP) initiator. This research contributes to the broader understanding of how bromo-propanamides can be utilized in the synthesis of novel materials with specific properties (Kulai & Mallet-Ladeira, 2016).

Antimicrobial Property Investigation

Research into arylsubstituted halogen(thiocyanato)amides, which share a structural resemblance with 2-Bromo-N-(2-chlorobenzyl)propanamide, has shown that these compounds possess notable antibacterial and antifungal properties. Such studies are crucial for the development of new antimicrobial agents and contribute to the fight against drug-resistant pathogens (Baranovskyi et al., 2018).

Molecular Characterization and Isomerization

An investigation into the molecular properties of paracetamol analogs, including compounds similar to 2-Bromo-N-(2-chlorobenzyl)propanamide, provided insights into their vibrational mode couplings, E/Z isomers, and keto/enol unimolecular rearrangements. Such research aids in understanding the molecular behavior of these compounds, which is essential for their potential application in various scientific fields (Viana et al., 2016).

Immunosuppressive Activity Exploration

Studies on N-aryl-3-(indol-3-yl)propanamides have highlighted their immunosuppressive activities, which are relevant for developing new therapeutic agents for conditions requiring immunosuppression. This line of research showcases the potential medical applications of propanamide derivatives in modulating immune responses (Giraud et al., 2010).

Safety And Hazards

The safety data sheet for “2-Bromo-N-(2-chlorobenzyl)propanamide” suggests that it should not be released into the environment . In case of contact with skin, eyes, or if inhaled, it is recommended to seek medical attention .

properties

IUPAC Name

2-bromo-N-[(2-chlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-7(11)10(14)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYJCKFNXISWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239631
Record name Propanamide, 2-bromo-N-[(2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2-chlorobenzyl)propanamide

CAS RN

90841-18-2
Record name Propanamide, 2-bromo-N-[(2-chlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90841-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-bromo-N-[(2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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